molecular formula C15H10O5 B014971 Genistein-2',3',5',6'-d4 CAS No. 187960-08-3

Genistein-2',3',5',6'-d4

Katalognummer: B014971
CAS-Nummer: 187960-08-3
Molekulargewicht: 274.26 g/mol
InChI-Schlüssel: TZBJGXHYKVUXJN-RHQRLBAQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Genistein-d4 wird synthetisiert, indem Deuteriumatome in das Genistein-Molekül eingebaut werden. Der Prozess beinhaltet die selektive Deuterierung spezifischer Wasserstoffatome in der Genistein-Struktur. Dies kann durch verschiedene chemische Reaktionen erreicht werden, darunter katalytische Hydrierung unter Verwendung von Deuteriumgas oder deuterierten Lösungsmitteln .

Industrielle Produktionsmethoden

Die industrielle Produktion von Genistein-d4 beinhaltet typischerweise die großtechnische Synthese unter Verwendung deuterierter Reagenzien und Katalysatoren. Der Prozess wird optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die synthetisierte Verbindung wird dann mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um den gewünschten Deuterierungsgrad und die gewünschte Reinheit zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Genistein-d4 unterliegt ähnlichen chemischen Reaktionen wie Genistein, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von Genistein-d4 zu Chinonen führen, während die Reduktion Dihydrogenistein produzieren kann .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Genistein and its derivatives have been extensively studied for their anticancer properties. Genistein-2',3',5',6'-d4 has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Apoptosis Induction : Genistein activates apoptotic pathways in cancer cells, leading to programmed cell death. Studies indicate that genistein can induce apoptosis in human breast cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
  • Cell Cycle Arrest : Research has demonstrated that genistein can cause cell cycle arrest at the G2/M phase, which is crucial for preventing the proliferation of cancer cells .
  • Anti-Angiogenic Effects : Genistein inhibits angiogenesis by blocking the vascular endothelial growth factor (VEGF) signaling pathway, which is essential for tumor growth and metastasis .

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory effects:

  • Inhibition of NF-kB Pathway : It suppresses the activation of the NF-kB signaling pathway, which is involved in inflammatory responses. This inhibition can reduce the production of pro-inflammatory cytokines .
  • Reduction of COX-2 Expression : Genistein has been shown to decrease cyclooxygenase-2 (COX-2) levels, a key enzyme in the inflammatory process, thereby alleviating inflammation-related conditions .

Clinical Trials

Several clinical trials have explored the efficacy of genistein derivatives in treating various conditions:

  • A study on postmenopausal women indicated that genistein supplementation improved bone density and reduced markers of bone resorption, suggesting its potential use in osteoporosis management .
  • In patients with prostate cancer, genistein showed promise in reducing serum prostate-specific antigen (PSA) levels, indicating its potential role as an adjunct therapy .

Animal Studies

Animal models have provided insights into the pharmacokinetics and therapeutic effects of this compound:

  • In murine models, genistein derivatives demonstrated enhanced bioavailability and targeted delivery to tumor sites when conjugated with cytotoxic agents, improving treatment outcomes compared to conventional therapies .

Data Table: Comparative Efficacy of Genistein Derivatives

CompoundMechanism of ActionTarget ConditionEfficacy Level
GenisteinSERM, AntioxidantBreast CancerHigh
This compoundSERM, Anti-inflammatoryProstate CancerModerate
Glyceryl Trinitrate ConjugateAnti-proliferativeOsteoporosisHigh
Daunomycin ConjugateTargeted cytotoxicityAdrenocortical CancerHigh

Wirkmechanismus

Genistein-d4 exerts its effects through several molecular mechanisms:

Vergleich Mit ähnlichen Verbindungen

Genistein-d4 ist aufgrund seiner Deuteriummarkierung einzigartig, die seine Stabilität erhöht und eine präzise Quantifizierung in analytischen Anwendungen ermöglicht. Zu den ähnlichen Verbindungen gehören:

Biologische Aktivität

Genistein, a prominent isoflavone found in soy products, exhibits various biological activities that have garnered significant attention in scientific research. The deuterated form, Genistein-2',3',5',6'-d4, is particularly noteworthy due to its potential applications in pharmacokinetic studies and its effects on cellular mechanisms. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and case studies illustrating its therapeutic potential.

Genistein exerts its biological effects through multiple pathways:

  • Apoptosis Induction : Genistein modifies Bcl-2 family proteins to trigger apoptosis via mitochondrial pathways. It increases the Bax/Bcl-2 ratio, facilitating cell death through both classical caspase-dependent mechanisms and autophagy .
  • Cell Cycle Regulation : The compound induces cell cycle arrest by altering the expression of proteins involved in cell cycle regulation, including downregulation of cyclins and upregulation of p53 and CDKN1A .
  • Signal Transduction Pathways : Genistein inhibits the MAPK (ERK1/2) and PI3K/AKT signaling pathways, which are crucial for cell proliferation and survival .
  • Anti-inflammatory Effects : It shows significant inhibitory effects on pro-inflammatory cytokines such as IL-6 and GM-CSF, modulating pathways like NF-κB activation in various cell types .

Pharmacokinetics

The pharmacokinetics of this compound have been studied to understand its absorption, distribution, metabolism, and excretion:

  • Absorption : Studies indicate moderate to high absorption rates in the intestine, with approximately 77% absorption at 10 μM concentrations .
  • Metabolism : Genistein undergoes extensive phase I and II metabolic transformations. Major metabolites include glucuronides and sulfates, with variations observed between species (e.g., humans vs. rodents) and sexes .
Metabolite TypePercentage in Human PlasmaObservations
Glucuronides34%Major form found post-ingestion
Sulfates23%-62%Varies significantly between males and females
Aglycones0.5%-1.3%Low levels but biologically active

Breast Cancer Research

A study explored the effects of Genistein on breast cancer cells, revealing that it inhibits cell proliferation by modulating gene expression related to apoptosis and cell cycle control. Notably, it was found to enhance the expression of pro-apoptotic genes while downregulating anti-apoptotic factors .

Inflammatory Response

In a model using murine microglial cells, Genistein demonstrated a capacity to inhibit NF-κB signaling pathways activated by β-amyloid peptide. This inhibition was linked to reduced expression of inflammatory markers, suggesting potential therapeutic benefits in neurodegenerative diseases .

Antioxidant Activity

Research has shown that dietary administration of Genistein increases the activity of various antioxidant enzymes in mice. This effect is attributed to its ability to enhance intracellular glutathione levels and modulate oxidative stress responses .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Genistein-2',3',5',6'-d4 in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for deuterated compounds. Key methodological considerations include:

  • Deuterium stability validation : Ensure no isotopic exchange occurs under experimental conditions (e.g., pH, temperature) by comparing retention times and fragmentation patterns with non-deuterated genistein .
  • Matrix effects : Use isotope dilution methods with Genistein-d4 as an internal standard to correct for ion suppression/enhancement in complex biological samples .
  • Calibration curves : Validate linearity across physiologically relevant concentrations (e.g., 1 nM–10 µM) with R² > 0.99 .

Q. How does the deuteration pattern of this compound influence its chemical stability compared to the non-deuterated form?

Deuterium substitution at aromatic positions reduces metabolic degradation via cytochrome P450 enzymes due to the kinetic isotope effect. Methodologically:

  • Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 37°C) and pH levels (2–9) to assess hydrolysis and oxidation rates .
  • Compare half-life (t₁/₂) values using high-performance liquid chromatography (HPLC) with UV detection at 260 nm .
  • Reference spectral libraries (e.g., NMR, IR) to confirm structural integrity post-stress testing .

Advanced Research Questions

Q. How to design a pharmacokinetic study using Genistein-d4 as an internal standard while accounting for isotopic effects?

  • Study design : Use a crossover design to compare deuterated and non-deuterated genistein pharmacokinetics in the same subjects, controlling for diet and circadian rhythms .
  • Isotopic interference mitigation : Employ high-resolution mass spectrometry (HRMS) to distinguish between endogenous genistein and Genistein-d4, ensuring a mass shift ≥ 4 Da .
  • Statistical power : Calculate sample size using pilot data on inter-individual variability (e.g., CV% < 15% for AUC₀–24) to achieve 80% power .

Q. How to address discrepancies in reported binding affinities of Genistein-d4 to estrogen receptors across different assay systems?

  • Assay standardization : Replicate experiments in parallel using both reporter gene assays (e.g., ERα luciferase) and competitive binding assays (e.g., fluorescence polarization) to identify system-specific biases .
  • Data normalization : Express binding affinities (IC₅₀) relative to a common reference compound (e.g., 17β-estradiol) to minimize inter-lab variability .
  • Meta-analysis : Apply random-effects models to pooled data from published studies, adjusting for covariates like cell type and ligand concentration .

Q. What strategies ensure reproducibility when synthesizing this compound for multi-institutional collaborations?

  • Protocol granularity : Document reaction conditions (e.g., solvent purity, catalyst lot numbers) and characterize intermediates via ¹H/²H NMR to confirm deuteration efficiency .
  • Batch validation : Share representative spectra (NMR, MS) and chromatograms (HPLC) across collaborators to align quality thresholds .
  • Data repositories : Upload synthetic protocols and raw analytical data to open-access platforms (e.g., Zenodo) with persistent identifiers .

Q. How to integrate Genistein-d4 metabolic data across transcriptomic and proteomic platforms to study phytoestrogen interactions?

  • Multi-omics workflow :

Target identification : Use Genistein-d4 exposure data to subset differentially expressed genes (RNA-seq) and proteins (LC-MS/MS) in estrogen-responsive pathways (e.g., PI3K/AKT) .

Pathway enrichment : Apply tools like Gene Ontology (GO) or KEGG with false discovery rate (FDR) correction (q < 0.05) .

Validation : Confirm key hits (e.g., ESR1, CYP1A1) via siRNA knockdown or pharmacological inhibition in cell models .

Q. Methodological Frameworks

  • For research question formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example, a study comparing Genistein-d4 metabolism in wild-type vs. CYP-deficient models meets novelty and relevance benchmarks .
  • For data presentation : Follow guidelines from :
    • Tables : Include processed data (mean ± SD, n ≥ 3) in the main text; raw datasets in appendices.
    • Statistical rigor : Report p-values with exact significance (e.g., p = 0.032) rather than thresholds (e.g., p < 0.05) .

Eigenschaften

IUPAC Name

5,7-dihydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBJGXHYKVUXJN-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=COC3=CC(=CC(=C3C2=O)O)O)[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473830
Record name Genistein-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187960-08-3
Record name Genistein-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To each of 1 g samples of daidzin and genistin obtained in Example 7 were added 45 ml of methanol and 10 ml of 12N HCl, and the glycoside was decomposed under reflux for 6 hours. After cooling, the reaction mixture was diluted with water, and the solid product was collected by filtration, washed with water, dissolved in 90 ml of a 80% ethanol solution, filtered through a filter paper to give a supernatant. The supernatant was left standing at room temperature to deposit a crystalline product. The mixture was left standing overnight, and the crystals were collected and dried to give daidzein and genistein in the yields of 410 mg and 440 mg, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
genistin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
glycoside
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The digestive juice can be used as-is, or in a purified form. The efficiency of Helix pomatia digestive juice to hydrolyze isoflavone glycosides was established by incubating in vitro 100 μg each of daidzin and genistin with 0.1 mL of Helix pomatia digestive juice suspended in 10 mL of 0.05M sodium acetate buffer, pH 4.5 at 37° C. Before adding the enzyme/buffer mixture, it was passed through a solid-phase C18 Bond Elut cartridge to remove residual amounts of isoflavones that we have previously found to naturally occur in this enzyme preparation. The concentrations of daidzin and genistin remaining, and daidzein and genistein formed during incubation were determined by HPLC on aliquots of the mixture removed at timed intervals over the next 24 hours.
[Compound]
Name
isoflavone glycosides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 μg
Type
reactant
Reaction Step Two
Name
genistin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To 159.8 g of anhydrous sodium carbonate (1.5 mol) in 950 ml of dimethylformamide were added 99.6 g of anhydrous phloroacetophenone (375 mmol) and the resulting yellow suspension was stirred for 3 hours under argon at 25° C., then cooled to 0° C. To this suspension was added the above solution of sodium formylsulfate within 2 minutes and the reaction mixture was stirred for 18 hours at 0° C., heated to 80° C., and held at that temperature during 30 minutes. To the hot mixture were added within 40 minutes 732 ml of sulfuric acid (36%). After gas evolution had ceased, 2.44 l water-dimethylformamide was distilled off at 80° C. and 15 mbar. To the thick suspension were added within 1.5 hours at 70° C. 3.99 l of hot water (50° C.). The white suspension was stirred and cooled to 20° C. overnight, then filtered. The filter cake was washed 3 times with 272 ml of water, then dried at 60° C. at 12 mbar overnight to yield 101.9 g of genistein as a light beige solid. The calculated yield was 95% (purity 93%, w/w, HPLC).
Quantity
159.8 g
Type
reactant
Reaction Step One
Quantity
99.6 g
Type
reactant
Reaction Step One
Quantity
950 mL
Type
solvent
Reaction Step One
Name
sodium formylsulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
732 mL
Type
reactant
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-But-2-enyl-4-hydroxy-3-methylcyclopent-2-en-1-one
2-But-2-enyl-4-hydroxy-3-methylcyclopent-2-en-1-one
Genistein-2',3',5',6'-d4
2-But-2-enyl-4-hydroxy-3-methylcyclopent-2-en-1-one
Genistein-2',3',5',6'-d4
2-But-2-enyl-4-hydroxy-3-methylcyclopent-2-en-1-one
Genistein-2',3',5',6'-d4
2-But-2-enyl-4-hydroxy-3-methylcyclopent-2-en-1-one
Genistein-2',3',5',6'-d4
2-But-2-enyl-4-hydroxy-3-methylcyclopent-2-en-1-one
Genistein-2',3',5',6'-d4
2-But-2-enyl-4-hydroxy-3-methylcyclopent-2-en-1-one
2-But-2-enyl-4-hydroxy-3-methylcyclopent-2-en-1-one
Genistein-2',3',5',6'-d4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.